molecular formula C15H31N2NaO4 B13786355 Sodium;2-(2-aminoethylamino)ethanol;but-3-en-2-one;heptanoate

Sodium;2-(2-aminoethylamino)ethanol;but-3-en-2-one;heptanoate

Cat. No.: B13786355
M. Wt: 326.41 g/mol
InChI Key: OUYXUCIUWOVEPY-UHFFFAOYSA-M
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Description

The compound Sodium;2-(2-aminoethylamino)ethanol;but-3-en-2-one;heptanoate comprises four distinct components:

  • Sodium: Likely serving as a counterion for the heptanoate group.
  • 2-(2-Aminoethylamino)ethanol (AEEA): A diamine alkanolamine with primary and secondary amine groups, widely used in CO₂ capture and industrial cleaning .
  • But-3-en-2-one (methyl vinyl ketone): A reactive α,β-unsaturated ketone capable of undergoing Michael additions or polymerization.
  • Heptanoate: The conjugate base of heptanoic acid (C₆H₁₃COOH), forming a sodium salt with surfactant properties.

This combination suggests applications in gas treatment, polymer chemistry, or specialized cleaning formulations. Below, each component is compared to structurally or functionally analogous compounds.

Properties

Molecular Formula

C15H31N2NaO4

Molecular Weight

326.41 g/mol

IUPAC Name

sodium;2-(2-aminoethylamino)ethanol;but-3-en-2-one;heptanoate

InChI

InChI=1S/C7H14O2.C4H12N2O.C4H6O.Na/c1-2-3-4-5-6-7(8)9;5-1-2-6-3-4-7;1-3-4(2)5;/h2-6H2,1H3,(H,8,9);6-7H,1-5H2;3H,1H2,2H3;/q;;;+1/p-1

InChI Key

OUYXUCIUWOVEPY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCC(=O)[O-].CC(=O)C=C.C(CNCCO)N.[Na+]

Origin of Product

United States

Preparation Methods

Preparation of 2-(2-aminoethylamino)ethanol (AEEA)

The foundational step is the synthesis of 2-(2-aminoethylamino)ethanol, a key amine component. According to patent literature (JPH0551353A), AEEA is efficiently prepared by reacting halogenoethylamines or their mineral acid salts (e.g., chloroethylamine hydrochloride, bromoethylamine hydrobromide) with monoethanolamine (MEA) in specific molar ratios, under mild heating (50–60 °C) and stirring conditions. The reaction proceeds as a nucleophilic substitution where the amino group of MEA displaces the halogen atom on the halogenoethylamine.

Typical reaction conditions and yields:

Parameter Details
Reactants Halogenoethylamine salt + Monoethanolamine
Solvent Isopropyl alcohol or neat
Temperature 55–60 °C
Reaction time 2 hours
Molar ratio (MEA:Halogenoethylamine) 4:1 to 13:1 (excess MEA)
Workup Removal of solvent and excess MEA by vacuum distillation; neutralization with sodium hydroxide
Yield 83–94 mol%
Purity 98–99.7%

Example: Bromoethylamine hydrobromide (1 mol) dissolved in isopropyl alcohol reacted with 4 mol MEA at 55 °C for 2 hours yielded 2-(2-aminoethylamino)ethanol with 94.4 mol% yield and 99.7% purity after distillation and neutralization.

Reaction of AEEA with But-3-en-2-one (Methyl Vinyl Ketone)

The second step involves the Michael addition of the nucleophilic amine groups in AEEA to the electrophilic α,β-unsaturated carbonyl of but-3-en-2-one. This reaction forms a stable adduct, introducing a but-3-en-2-one moiety into the molecule.

Key considerations:

  • Reaction conditions: Controlled temperature (often ambient to slightly elevated), solvent choice (e.g., aqueous or organic solvents), and stoichiometry to prevent polymerization of but-3-en-2-one.

  • Mechanism: The primary and secondary amines of AEEA attack the β-carbon of but-3-en-2-one, forming a Michael adduct.

  • Outcome: Formation of a functionalized intermediate bearing both amino and ketone groups.

While detailed industrial protocols are proprietary, general organic synthesis principles apply, emphasizing mild conditions to preserve functional group integrity.

Formation of the Heptanoate Salt

The final step is the neutralization of the intermediate with heptanoic acid or sodium heptanoate to form the sodium salt. This step imparts surfactant properties and enhances solubility.

Typical conditions:

  • Mixing the intermediate with stoichiometric amounts of heptanoic acid or sodium hydroxide to adjust pH and form the sodium heptanoate salt.

  • Mild heating and stirring to ensure complete reaction.

  • Purification by crystallization or solvent removal.

Data Summary Table of Preparation Steps

Step Reactants Conditions Product Yield (%) Purity (%) Notes
1 Halogenoethylamine salt + MEA 55–60 °C, 2 h, isopropanol 2-(2-aminoethylamino)ethanol 83–94 98–99.7 Excess MEA removed by vacuum distillation
2 AEEA + But-3-en-2-one Ambient to mild heat, solvent Michael adduct intermediate Not specified Not specified Controlled to avoid polymerization
3 Intermediate + Heptanoic acid/NaOH Mild heating, stirring Sodium;2-(2-aminoethylamino)ethanol;but-3-en-2-one;heptanoate Not specified Not specified Salt formation step

Research Findings and Industrial Considerations

  • Purity and Yield Optimization: The use of excess monoethanolamine in step 1 improves yield and purity of AEEA by driving the substitution reaction to completion and facilitating removal of byproducts.

  • Reaction Control: Careful temperature control during the Michael addition (step 2) is critical to prevent side reactions such as polymerization of but-3-en-2-one.

  • Solvent Selection: Isopropyl alcohol is commonly used in step 1 for solubility and ease of removal; aqueous or mixed solvents may be employed in subsequent steps depending on scale and equipment.

  • Scale-Up: Industrial synthesis benefits from automated reactors with precise temperature, pH, and stirring control, enabling consistent product quality.

  • Environmental and Safety Notes: Handling of halogenoethylamines and methyl vinyl ketone requires appropriate safety measures due to their toxicity and reactivity.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-(2-aminoethylamino)ethanol;but-3-en-2-one;heptanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C15H31N2NaO4
  • CAS Number : 68815-55-4
  • Molecular Weight : 304.43 g/mol

The compound features both amine and alkene functional groups, which contribute to its reactivity and versatility in different applications.

Surfactants

Sodium;2-(2-aminoethylamino)ethanol;but-3-en-2-one;heptanoate is commonly used as a surfactant in various cleaning products. Its amphiphilic nature allows it to reduce surface tension, thus enhancing the wetting properties of formulations.

ApplicationDescription
Industrial CleaningUsed in formulations for effective dirt removal and emulsification.
Personal Care ProductsIncorporated into shampoos and body washes for improved foaming and cleansing action.

Coatings

The compound serves as a key ingredient in coatings, particularly epoxy systems. It acts as a hardener, improving the durability and adhesion of the final product.

Coating TypeBenefits
Epoxy CoatingsEnhances mechanical strength and chemical resistance.
PaintsImproves gloss and finish quality.

Textile Treatments

In the textile industry, this compound is utilized as a softener and finishing agent. It enhances the feel of fabrics while providing water-repellent properties.

Textile ApplicationEffect
Fabric SoftenersReduces stiffness and improves drape.
Water RepellentsIncreases resistance to moisture absorption.

Case Study 1: Industrial Cleaning Formulations

A study conducted by LookChem highlighted the effectiveness of this compound in industrial cleaning applications. The compound was found to significantly enhance the cleaning efficiency of formulations used in heavy-duty environments, such as manufacturing facilities.

Case Study 2: Textile Finishing Processes

Research published in textile journals demonstrated that incorporating this compound into textile finishing processes resulted in softer fabrics with enhanced durability against washing cycles. The treated textiles exhibited superior performance compared to those treated with traditional softeners.

Environmental Considerations

While this compound offers several industrial benefits, its environmental impact must be assessed. Rapid screening assessments indicate that substances like this compound may not pose significant ecological risks under normal usage conditions . However, ongoing monitoring and evaluation are essential to ensure sustainable practices.

Mechanism of Action

The mechanism of action of Sodium;2-(2-aminoethylamino)ethanol;but-3-en-2-one;heptanoate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of biological molecules.

Comparison with Similar Compounds

Table 1: AEEA vs. Monoethanolamine (MEA) and Diethanolamine (DEA)

Property AEEA MEA DEA
Structure Primary + secondary amines Single primary amine Two hydroxyl groups
CO₂ Absorption 1.5× higher capacity than MEA Baseline (100%) Lower cyclic capacity than AEEA
pKa (amine groups) 9.5 (primary), 8.2 (secondary) 9.5 8.9
Applications CO₂ capture, semiconductor cleaning Gas scrubbing, pH adjustment Surfactants, corrosion inhibitors

Key Findings :

  • AEEA’s dual amine structure enables simultaneous CO₂ absorption (via primary amine) and desorption (via secondary amine), outperforming MEA in cyclic efficiency .
  • In semiconductor residue removal, AEEA effectively dissolves polymers without corroding titanium substrates, unlike DEA, which may require additional stabilizers .

Sodium Heptanoate vs. Other Sodium Carboxylates

Sodium heptanoate (C₆H₁₃COONa) is a medium-chain carboxylate. Comparisons with shorter/longer analogs:

Table 2: Sodium Heptanoate vs. Sodium Hexanoate and Sodium Octanoate

Property Sodium Heptanoate Sodium Hexanoate Sodium Octanoate
Chain Length C7 C6 C8
Critical Micelle Conc. (CMC) 0.15 M 0.25 M 0.08 M
Solubility in Water Moderate High Low
Applications Surfactants, biocides Food preservatives Lubricant additives

Key Findings :

  • Longer chains (e.g., octanoate) reduce water solubility but enhance micelle stability, making them suitable for non-polar systems. Sodium heptanoate balances solubility and surfactant efficiency .

But-3-en-2-one vs. Other Ketones

But-3-en-2-one (methyl vinyl ketone) is an α,β-unsaturated ketone with distinct reactivity compared to saturated analogs:

Key Findings :

  • The conjugated double bond in but-3-en-2-one facilitates reactions like Michael additions, unlike 2-heptanone, which is more stable and used in flavoring .

Hybrid Solvent Systems Involving AEEA and Heptanoate

Recent studies highlight hybrid formulations combining AEEA with sulfolane or MDEA (N-methyldiethanolamine) for enhanced CO₂ capture:

  • AEEA + Sulfolane : Achieves 30% higher CO₂ solubility at 40°C compared to standalone AEEA solutions, attributed to sulfolane’s polarity and AEEA’s amine synergy .

Biological Activity

Chemical Structure and Properties

The compound can be broken down into several functional groups:

  • Aminoethylamino group : This suggests potential interactions with biological systems, particularly in protein binding.
  • But-3-en-2-one moiety : This unsaturated carbonyl group may contribute to its reactivity and biological effects.
  • Heptanoate : A fatty acid derivative that may influence membrane interactions and solubility.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, studies on copper(II) complexes have shown enhanced antioxidant properties compared to their simple ligands, suggesting that modifications in structure can lead to increased bioactivity .

Antimicrobial Activity

The compound's potential antimicrobial properties can be inferred from related studies. Copper(II) complexes demonstrated considerable antibacterial activity against Gram-positive bacteria, indicating that similar compounds may also exhibit such effects. The interaction of these complexes with bacterial membranes could disrupt cellular integrity, leading to bactericidal effects .

Lipid Metabolism Regulation

There is evidence supporting the role of guanylate cyclase receptor agonists in regulating lipid metabolism. Such compounds have been shown to reduce the absorption of bile acids and cholesterol, which may relate to the biological activity of Sodium;2-(2-aminoethylamino)ethanol;but-3-en-2-one;heptanoate. This mechanism could be beneficial in treating conditions like hypercholesterolemia and obesity .

Case Studies

  • Study on Antioxidant Activity : In a study involving various copper(II) complexes, significant antioxidant activity was noted in DPPH assays, where the complexes outperformed simple ligands. This suggests a potential pathway for exploring the antioxidant capabilities of this compound .
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of copper(II)-phenanthroline complexes against Staphylococcus aureus. The binding interactions observed could provide insights into how this compound might interact with microbial membranes .

Table 1: Comparison of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntioxidantCopper(II) complexesSignificant DPPH scavenging activity
AntimicrobialCopper(II)-phenanthrolineEffective against Gram-positive bacteria
Lipid MetabolismGuanylate cyclase agonistsReduced absorption of bile acids and fats

Table 2: Summary of Research Findings

Study ReferenceFocus AreaKey Findings
Antioxidant ActivityCopper(II) complexes showed superior activity
Lipid Metabolism RegulationAgonists reduced cholesterol absorption

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(2-aminoethylamino)ethanol (AEEA) relevant to experimental design?

  • Answer : AEEA (C₄H₁₂N₂O) is a hygroscopic, colorless to yellowish liquid with an ammonia-like odor. Critical properties include its vapor pressure, which can be measured using a static equilibrium apparatus at varying temperatures (e.g., 60°C for vapor-liquid equilibrium studies) and modeled using the Antoine equation . Its dual amine-alcohol structure enables participation in acid-base and nucleophilic reactions, making it suitable for CO₂ capture and organic synthesis .

Q. What safety precautions are necessary when handling 2-(2-aminoethylamino)ethanol?

  • Answer : AEEA is corrosive (H314) and a skin sensitizer (H317). Use PPE (gloves, goggles), work in a fume hood, and avoid metal contact due to its corrosivity (H290). Emergency protocols should include immediate rinsing for eye/skin exposure and neutralization of spills with weak acids .

Q. How is 2-(2-aminoethylamino)ethanol synthesized, and what purity controls are essential?

  • Answer : AEEA is synthesized via controlled reactions of ethanolamine derivatives with ammonia or ethylenediamine. Key steps include maintaining anhydrous conditions and precise stoichiometry. Purity is assessed via HPLC (for residual amines) or gas chromatography (GC), with yields optimized by monitoring reaction temperature and pH .

Advanced Research Questions

Q. How does 2-(2-aminoethylamino)ethanol enhance CO₂ capture compared to monoethanolamine (MEA)?

  • Answer : AEEA’s primary amine facilitates CO₂ sorption, while its secondary amine promotes desorption, reducing regeneration energy. Computational studies (e.g., DFT or molecular dynamics simulations) reveal faster carbamate formation kinetics and lower energy barriers for CO₂ release compared to MEA. Experimental validation includes measuring CO₂ solubility in hybrid solvents (e.g., with sulfolane) at high pressures .

Q. What methodologies resolve contradictions in reported biological activities (e.g., anticancer vs. toxicity)?

  • Answer : Dose-response studies in cell lines (e.g., MCF-7 for anticancer activity) and acute toxicity assays (e.g., OECD 423 for LD₅₀) clarify thresholds for efficacy vs. toxicity. Mechanistic studies (e.g., ROS generation assays) can identify pathways where AEEA’s antimicrobial properties overlap with cytotoxic effects .

Q. How can vapor-liquid equilibrium (VLE) data inform solvent design for CO₂ capture systems?

  • Answer : VLE data for AEEA-ethylenediamine mixtures, measured via static equilibrium apparatus, are modeled using UNIFAC to predict phase behavior. This guides solvent blend optimization (e.g., adding sulfolane to reduce volatility) and process parameters like temperature/pressure in absorption columns .

Q. What catalytic mechanisms enable AEEA conversion to piperazine?

  • Answer : Catalytic hydrogenation of AEEA over Cu/Al₂O₃ at 200°C (continuous flow) yields piperazine via intramolecular cyclization. Reaction tracking via GC-MS and catalyst characterization (XRD, BET surface area) reveal active sites and deactivation pathways. Yield optimization requires H₂ pressure control (50 atm) .

Q. How does structural modification of AEEA affect its interaction with silica nanoparticles?

  • Answer : Silanization of silica nanoparticles with AEEA derivatives (e.g., DETAS) enhances surface amine density, measured via XPS or zeta potential. Applications in hybrid lipid membranes require optimizing grafting density using TGA and TEM to assess stability .

Notes

  • Avoid abbreviations for chemical names.
  • Citations follow format per evidence documents.
  • Methodological emphasis ensures reproducibility in academic settings.

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